2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9,15H,10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJUWHHWBGMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The patent specifies hydrogen pressures of 30–70 atm and temperatures of 70–140°C, with catalyst loadings as low as 0.01–1 mol%. A representative procedure involves charging an autoclave with the ketone (1 mmol), NH4OAc (2 mmol), and Ru(OAc)2L (0.5 mol%) in trifluoroethanol. After three hydrogen flushes (10 atm each), the reaction proceeds at 120°C for 24 hours, yielding 91% of the target amine with 95% ee. Acidic workup (6 M HCl) and neutralization ensure high purity.
Substrate Scope and Limitations
While effective for aryl-alkyl ketones, this method faces challenges with sterically hindered substrates. For example, 3-methylacetophenone derivatives achieve 89% yield but require extended reaction times (32 hours). The table below summarizes key parameters for analogous syntheses:
| Substrate | Catalyst Loading | H₂ Pressure | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 4-Fluoroacetophenone | 0.5 mol% | 50 atm | 120 | 24 | 91 | 95 |
| 3-Methylacetophenone | 0.5 mol% | 50 atm | 120 | 32 | 89 | 91 |
Hemiaminal Formation and Grignard Addition
The Royal Society of Chemistry highlights an alternative route via hemiaminal intermediates, enabling C–H functionalization of primary amines. Starting from 1-(4-methoxyphenyl)ethan-1-amine (S1), this method leverages 3,5-di-tert-butyl-o-benzoquinone to form a ketimine, which undergoes nucleophilic attack by organomagnesium reagents.
Stepwise Functionalization
In a representative synthesis, S1 (1.32 mmol) reacts with 3,5-di-tert-butyl-o-benzoquinone (1.0 equiv) in toluene under argon, forming a deep green ketimine. Subsequent addition of allylmagnesium bromide (6.0 equiv) at 0°C introduces the allyl group, yielding 2-(4-methoxyphenyl)pent-4-en-2-amine. Adapting this protocol, 4-fluorophenylmagnesium bromide could theoretically furnish the target compound, though experimental validation is pending.
Critical Parameters
The reaction demands strict anhydrous conditions and precise stoichiometry. Grignard reagent addition at low temperatures (0°C) minimizes side reactions, while TMEDA (tetramethylethylenediamine) enhances nucleophilicity. Post-reaction acetylation and chromatography ensure product isolation, though yields for analogous substrates rarely exceed 50%.
Comparative Analysis of Synthetic Methods
The catalytic hydrogenation route offers superior enantioselectivity (up to 95% ee) and scalability, making it ideal for industrial applications. Conversely, the hemiaminal method provides modular access to diversified analogs but suffers from lower yields and complex purification. The table below contrasts these approaches:
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the nitro group to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a metal catalyst
Substitution: Hydroxide ions (OH⁻), amines (RNH₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and are the subject of ongoing research.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine
- CAS Number : 170688-03-6
- Molecular Formula: C₁₅H₁₆FNO
- Molecular Weight : 245.29 g/mol
- Structural Features : Comprises a fluorophenyl group (electron-withdrawing) and a methoxyphenyl group (electron-donating) attached to an ethanamine backbone.
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Key Observations :
Pharmacologically Relevant Analogs
Key Observations :
- Substitution patterns (e.g., fluorine position) critically influence biological activity and regulatory status (e.g., phenylethanolamine A is banned due to misuse) .
Key Observations :
- The target compound’s commercial availability contrasts with analogs requiring multi-step syntheses (e.g., lithium-halogen exchange or borylamidation) .
- Spectroscopic data (e.g., HRMS, IR) are critical for verifying structural integrity in analogs .
Structure-Activity Relationship (SAR) Insights
Biological Activity
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Weight : 188.19 g/mol
- IUPAC Name : this compound
- Appearance : White to off-white powder
- Storage Conditions : Room temperature
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on various biological targets, including its role as a potential therapeutic agent against bacterial infections and its interaction with specific receptors.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it was tested against various bacterial strains, yielding minimum inhibitory concentration (MIC) values that demonstrate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 8.0 |
| Pseudomonas aeruginosa | 12.0 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly effective against resistant strains.
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. The presence of fluorine and methoxy groups enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial proteins.
Case Studies
-
Study on Antimicrobial Efficacy
- A study published in MDPI evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl rings significantly impacted the antimicrobial potency, with substitutions leading to enhanced activity against E. coli and S. aureus .
-
Inhibition of DprE1
- Research focusing on DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme for mycobacterial cell wall biosynthesis, highlighted that derivatives related to this compound showed promising inhibitory effects. The study reported IC50 values indicating strong inhibition, suggesting potential applications in tuberculosis treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning of functional groups significantly affects biological activity:
- Fluorine Substitution : Enhances interaction with target proteins.
- Methoxy Group : Contributes to increased solubility and bioavailability.
Q & A
Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethan-1-amine, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination of 4-fluoroacetophenone derivatives with 4-methoxyphenyl precursors. Key steps include:
- Aldehyde/ketone activation : Reacting 4-fluoroacetophenone with ammonium acetate in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the amine backbone .
- Optimization : Solvent choice (e.g., dichloromethane vs. methanol) and temperature (0–25°C) significantly affect reaction efficiency. For example, lower temperatures reduce side reactions like over-reduction .
- Multi-component approaches : Recent protocols integrate borylation and carbonylative amidation, enabling one-pot synthesis with improved regioselectivity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl vs. methoxyphenyl groups) and amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (CHFNO) and detects isotopic patterns from fluorine .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, often using SHELX software for refinement .
- HPLC : Quantifies purity (>98% for pharmacological studies) and identifies chiral impurities if enantiomers are present .
Q. How do structural modifications (e.g., substituent position) impact biological activity in preliminary assays?
- Fluorine position : Para-fluorine on the phenyl ring enhances metabolic stability compared to ortho- or meta-substituted analogs, as shown in serotonin receptor binding studies .
- Methoxy group : The 4-methoxy substituent increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration in rodent models .
- Comparative studies with 2-(3-Phenylphenyl)ethan-1-amine hydrochloride highlight the importance of electron-withdrawing groups (e.g., fluorine) for receptor affinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Continuous flow reactors : Reduce batch variability and enhance heat transfer, achieving >85% yield in pilot-scale syntheses .
- Catalyst screening : Transition metal catalysts (e.g., CuI) in carbonylative amidation improve atom economy and reduce byproducts .
- In-line purification : Coupling automated column chromatography with reaction monitoring minimizes manual intervention .
Q. How should conflicting data on biological activity (e.g., receptor binding vs. in vivo efficacy) be resolved?
- Dose-response profiling : Re-evaluate IC values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to identify assay-specific artifacts .
- Metabolite analysis : Use LC-MS to detect active metabolites that may contribute to in vivo effects not observed in vitro .
- Species-specific differences : Compare receptor homology (e.g., human vs. murine serotonin receptors) to explain discrepancies .
Q. What computational strategies predict this compound’s interactions with target proteins?
- Docking simulations : Molecular docking with serotonin receptors (5-HT/5-HT) using AutoDock Vina identifies key binding residues (e.g., Asp155 in 5-HT) .
- MD simulations : Assess binding stability over 100 ns trajectories; fluorine’s electronegativity stabilizes hydrogen bonds with Ser159 .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with logD and bioavailability .
Q. What are the implications of enantiomeric purity in pharmacological studies?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-enantiomers. The (S)-enantiomer of structurally related compounds shows 10-fold higher 5-HT affinity .
- In vivo stereoselectivity : Pharmacokinetic studies in rats reveal longer half-lives for (S)-enantiomers due to reduced CYP2D6 metabolism .
Q. How does this compound’s mechanism differ from clinically used analogs like Avapritinib?
- Target specificity : Unlike Avapritinib, which inhibits KIT and PDGFRA kinases, this compound primarily modulates monoamine transporters (e.g., SERT) with minimal kinase off-target activity .
- Metabolic pathways : Fluorine substitution reduces CYP450-mediated oxidation, lowering hepatotoxicity risk compared to non-fluorinated analogs .
Q. What strategies enhance stability under physiological conditions (e.g., pH, temperature)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
